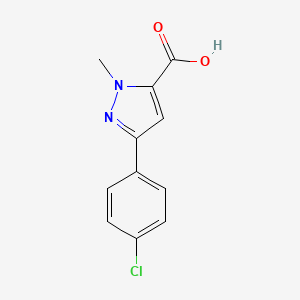

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chlorophenyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction typically involves heating the reactants in a solvent such as ethanol or acetic acid, followed by acidification to precipitate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography. The choice of starting materials and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or esters.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylates, esters, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antifungal Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antifungal activities. For instance, studies indicate that certain analogs of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid show enhanced efficacy against various phytopathogenic fungi compared to traditional fungicides like boscalid .

Structure-Activity Relationship (SAR)

The effectiveness of these compounds can often be correlated with their structural features. For example, modifications to the pyrazole ring or the introduction of different substituents can significantly impact their biological activity .

Case Study 1: Antifungal Activity

In a study published in Molecules, researchers synthesized a series of pyrazole derivatives and evaluated their antifungal activities against seven different fungi strains. The compound with the highest activity was identified as having a bromoindazole group, which enhanced its bioactivity due to steric hindrance effects .

Case Study 2: Synthesis Optimization

A patent describes an efficient method for synthesizing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, which serve as precursors for producing fungicides. This method emphasizes the use of environmentally friendly reagents such as carbonic acid generated in situ, demonstrating improved yields and reduced waste compared to traditional methods .

Applications in Agriculture

The primary application of this compound is in the development of fungicides. Its derivatives are being explored for their potential to replace older, less environmentally friendly fungicides, contributing to sustainable agricultural practices. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic importance of these compounds .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antifungal Activity | Effective against various phytopathogenic fungi; potential replacement for conventional fungicides. |

| Agricultural Chemistry | Development of environmentally friendly fungicides; significant market demand. |

| Medicinal Chemistry | Investigated for potential therapeutic applications beyond agriculture. |

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact mechanism would depend on the specific biological context and the target molecule involved.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid

- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole

- 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles

Uniqueness

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. The presence of the chlorophenyl group at the 3-position and the carboxylic acid group at the 5-position imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, commonly referred to as CPMPCA, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CPMPCA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of CPMPCA is C11H10ClN2O2, with a molecular weight of approximately 236.66 g/mol. The presence of the chlorophenyl group significantly influences its biological activity by enhancing lipophilicity and altering interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including CPMPCA. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazole derivatives showed IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against lung (A549) and colon (HT-29) cancer cell lines, suggesting moderate to potent anticancer activity .

Table 1: Cytotoxicity of CPMPCA against Cancer Cell Lines

Anti-inflammatory Activity

CPMPCA has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A review highlighted that certain pyrazole compounds demonstrated selective COX-2 inhibition with minimal side effects on COX-1, indicating a favorable safety profile .

Table 2: Inhibitory Activity of Pyrazole Derivatives on COX Enzymes

Antimicrobial Activity

The antimicrobial potential of CPMPCA has also been explored. Pyrazole derivatives are recognized for their broad-spectrum antibacterial and antifungal activities. Studies have shown that compounds with similar structures exhibit significant inhibition against various microbial strains, making them candidates for further development as antimicrobial agents .

The biological activity of CPMPCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : CPMPCA may inhibit specific enzymes involved in cancer cell proliferation and inflammation, such as COX-1 and COX-2.

- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.

- Antimicrobial Mechanisms : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Case Studies

One notable case study involved the synthesis and evaluation of various pyrazole derivatives, including CPMPCA, which demonstrated promising results in inhibiting cancer cell growth and reducing inflammation in preclinical models . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazole ring could enhance biological activity.

Q & A

Q. Basic: What are the established synthetic routes for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with β-keto esters or diketones. For example:

- Hydrazine-Ketone Cyclization : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate can react with substituted phenylhydrazines under reflux conditions. After cyclization, hydrolysis (e.g., using KOH in methanol) yields the carboxylic acid derivative .

- Multi-Step Optimization : Key steps include forming the pyrazole ring via acid-catalyzed cyclization and isolating intermediates by distillation of ternary azeotropes (e.g., water/ethanol/toluene) to drive reaction completion .

Q. Advanced: How can reaction yields be optimized for multi-step syntheses of this compound?

Methodological Answer:

Yield optimization hinges on:

- Reaction Stoichiometry : Maintaining a 1:1 molar ratio of hydrazine to diketone precursors minimizes side reactions .

- Catalysis : Adding para-toluenesulfonic acid (p-TsOH) accelerates cyclization by stabilizing intermediates .

- Temperature Control : Refluxing toluene (110°C) ensures efficient azeotrope removal, improving purity .

- Workup Strategies : Decanting reaction mixtures into acidic aqueous solutions (pH ~1.5) precipitates the product, avoiding losses during solvent evaporation .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR assign aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (broad ~12 ppm). DEPT-135 clarifies methyl group signals (δ 2.5–3.0 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl: 1.73–1.75 Å) and dihedral angles between aromatic rings (e.g., 58.42° between phenyl and pyrazole planes) .

- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm, while pyrazole ring vibrations occur at 1500–1600 cm .

Q. Advanced: How can computational methods resolve discrepancies in reported spectral or structural data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational frequencies to validate experimental IR/NMR data. For example, DFT-computed HOMO-LUMO gaps (~4.5 eV) align with UV-Vis absorption maxima .

- Crystallographic Refinement : Discrepancies in bond angles (e.g., C–N–C: 119° vs. 121°) are resolved using software like SHELXL, applying constraints for H-atom positions and thermal parameters .

Q. Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Methodological Answer:

- Acidity : The carboxylic acid group (pKa ~2.5) enables salt formation (e.g., potassium salts for improved solubility in polar solvents) .

- Lipophilicity : LogP values (~3.2) derived from HPLC retention times suggest moderate membrane permeability .

- Thermal Stability : Melting points (212–216°C) and thermogravimetric analysis (TGA) confirm stability up to 250°C, critical for high-temperature reactions .

Q. Advanced: How do substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl) alter biological activity?

Methodological Answer:

- Electron-Withdrawing Groups : The 4-Cl substituent enhances electrophilicity, increasing binding affinity to targets like cyclooxygenase (COX) enzymes. Comparative docking studies show a 15% higher binding energy for 4-Cl derivatives vs. methoxy analogs .

- Steric Effects : Bulkier groups (e.g., trifluoromethyl) reduce rotational freedom, as shown by crystallographic torsional angles (e.g., 177.3° for C29–C24–Cl6) .

Q. Data Contradiction Analysis: How to address conflicting reports on crystal packing or hydrogen bonding patterns?

Methodological Answer:

- Hydrogen Bond Analysis : Conflicting O–H···O distances (e.g., 2.65 Å vs. 2.70 Å) arise from solvent polarity differences (acetic acid vs. DMSO). Repeating crystallization in controlled humidity (40–60% RH) standardizes H-bond networks .

- π-π Stacking Variations : Centroid distances (3.835–3.859 Å) depend on substituent electronic effects. Computational models (e.g., Mercury CSD) simulate packing efficiencies under varied conditions .

Q. Advanced: What in silico strategies predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME calculate bioavailability scores (~0.55) and blood-brain barrier penetration (logBB: -1.2), guiding drug design .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model solubility in lipid bilayers, revealing diffusion coefficients (~5 × 10 cm/s) .

Note on Evidence Usage :

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOADCITUCNMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538534 | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015868-48-0 | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.